molecular formula C6H6N2O2 B14838742 2-Amino-5-hydroxyisonicotinaldehyde

2-Amino-5-hydroxyisonicotinaldehyde

Cat. No.: B14838742
M. Wt: 138.12 g/mol
InChI Key: IYMXUIWQBVQALZ-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the pyridine ring, along with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the selective amination of 2-hydroxy-5-halopyridine. This process typically employs a copper-catalyzed reaction, where the electron-rich C-5 position of the pyridine ring is targeted for amination. The reaction conditions are generally mild and economical, making it an attractive method for laboratory synthesis .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. One such method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. These methods are designed to produce high yields and purity, suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-hydroxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest a role in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisonicotinaldehyde: Similar in structure but with the hydroxyl group at the third position.

    2-Amino-5-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

2-Amino-5-hydroxyisonicotinaldehyde is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with an aldehyde group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-amino-5-hydroxypyridine-4-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H,(H2,7,8)

InChI Key

IYMXUIWQBVQALZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)O)C=O

Origin of Product

United States

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